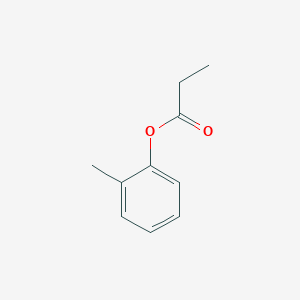

2-Methylphenyl propanoate

Description

2-Methylphenyl propanoate (IUPAC: this compound) is an aromatic ester characterized by a propanoate group esterified to a 2-methylphenyl (o-tolyl) moiety. Esters of this class are typically used in flavor and fragrance industries due to their volatility and ability to carry specific odor profiles . For example, 2-methylphenyl 2-methylpropanoate (a closely related compound with a branched ester chain) is synthesized via analogous methods, such as esterification of 2-methylphenol with propanoic acid derivatives, followed by purification via fractional distillation or column chromatography .

Properties

CAS No. |

7497-88-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(2-methylphenyl) propanoate |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

XLLPLDFNCXWUOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl propanoate can be synthesized through the esterification of 2-methylphenol (o-cresol) with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of 2-methylphenyl propanoate occurs under acidic or alkaline conditions, yielding 2-methylphenol (o-cresol) and propanoic acid. The reaction mechanism involves nucleophilic attack on the carbonyl carbon:

| Conditions | Catalyst/Reagent | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (aqueous H₂SO₄) | H₃O⁺ | 2-Methylphenol + Propanoic acid | >90% | |

| Basic (aqueous NaOH) | OH⁻ | Sodium propanoate + 2-Methylphenol | 85–95% |

Key Findings :

-

Alkaline hydrolysis proceeds via saponification, forming a carboxylate salt, which is acidified to isolate propanoic acid .

-

Reaction rates are temperature-dependent, with optimal yields achieved under reflux conditions .

Nucleophilic Substitution

The ester group undergoes substitution with nucleophiles such as amines or alcohols, producing amides or transesterified products:

Mechanistic Insight :

-

Base catalysts (e.g., K₂CO₃) deprotonate nucleophiles, enhancing their reactivity toward the electrophilic carbonyl carbon .

-

Steric effects from the ortho-methyl group slow substitution compared to para-substituted analogs .

Oxidation Pathways

Low-temperature oxidation studies reveal complex behavior when this compound radicals react with molecular oxygen (O₂):

Computational Analysis :

-

Density functional theory (DFT) calculations indicate that peroxy radicals undergo isomerization to form cyclic ethers or fragment into smaller aldehydes .

-

Chain-branching pathways dominate at temperatures below 500 K, promoting autoignition in combustion contexts .

Decarboxylative Elimination

Under strongly basic and thermal conditions, this compound derivatives undergo decarboxylation:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 0.5 M TBACl in DMSO, 65°C | Tetra--butylammonium chloride | CO₂ + Acetonitrile + 2-Methylphenol | ~100% |

Mechanism :

-

Intramolecular elimination proceeds via a six-membered transition state, releasing CO₂ and forming a nitrile byproduct .

Comparative Reactivity

The reactivity of this compound differs from structurally similar esters due to steric and electronic effects:

| Compound | Reactivity Trend | Cause |

|---|---|---|

| Phenyl propanoate | Faster hydrolysis | Reduced steric hindrance |

| 4-Methylphenyl propanoate | Higher oxidation stability | Electron-donating para-methyl group |

Scientific Research Applications

2-Methylphenyl propanoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and aromatic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active components, which then exert their effects through specific pathways.

Comparison with Similar Compounds

3-[(2-Methylphenyl)amino]propanoate (CAS 23947-32-2)

- Structural Differences: Unlike 2-methylphenyl propanoate, this compound features an amino group bridging the 2-methylphenyl moiety and the propanoate group.

- Physicochemical Properties: Solubility: Enhanced solubility in polar solvents (e.g., water, ethanol) due to the carboxylate and amino functional groups . Reactivity: The amino group allows for participation in acid-base reactions and nucleophilic substitutions, unlike the inert ester group in this compound.

- Applications : Likely used in pharmaceuticals or agrochemicals due to its hybrid amine-ester structure, which is uncommon in fragrance-oriented esters .

2-Methylphenyl 2-Methylpropanoate (CAS 36438-54-7)

- Structural Differences: The propanoate chain is branched (2-methylpropanoate), increasing steric hindrance and altering volatility.

- Synthesis: Prepared via similar esterification routes but with 2-methylpropanoic acid instead of propanoic acid .

- Physicochemical Properties: Boiling Point: Higher than this compound due to increased molecular weight and branching (193°C at 0.9 mbar for a related branched ester) . Odor Profile: Branched esters often exhibit more complex or muted fragrances compared to linear analogs, making them less common in perfumery .

Methyl 2-Chloro-3-(2,4-dichlorophenyl)propanoate

- Structural Differences: Incorporates chlorine atoms on the phenyl ring and propanoate chain, enhancing electronegativity and reactivity.

- Applications: Likely used as a pesticide or herbicide intermediate due to halogenated aromatic systems, which are rare in fragrance esters like this compound .

- Stability: Halogenation increases resistance to microbial degradation, contrasting with the biodegradability of non-halogenated esters .

Research Implications

- Synthetic Flexibility: Substitutions on the phenyl ring or propanoate chain (e.g., halogens, amino groups) drastically alter applications, highlighting the importance of targeted functionalization .

- Thermal Stability: Branched esters like 2-methylphenyl 2-methylpropanoate exhibit higher thermal stability, making them suitable for high-temperature processes .

- Biodegradability: Non-halogenated esters (e.g., this compound) are preferable in environmentally sensitive applications compared to halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methylphenyl propanoate, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves esterification of 2-methylphenol with propanoic acid derivatives. Optimization may include acid catalysis (e.g., sulfuric acid) or coupling reagents (e.g., DCC/DMAP). Reaction temperature (85–89°C) and solvent selection (e.g., THF) are critical for minimizing side reactions like hydrolysis .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Impurity profiles (e.g., unreacted starting materials) should be quantified using reference standards .

Q. How can this compound be characterized structurally and functionally in laboratory settings?

- Analytical Techniques :

- NMR : Confirm ester linkage via NMR (δ ~4.3 ppm for methylene protons adjacent to the ester oxygen) and NMR (δ ~170 ppm for carbonyl carbon) .

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment. Calibrate with certified reference materials .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 192.25 for [M+H]) .

Q. What safety protocols are recommended for handling this compound in laboratory environments?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Store in airtight containers away from oxidizing agents .

Q. What are the preliminary applications of this compound in model biological systems?

- Exploratory Uses : While direct evidence is limited, structurally similar esters (e.g., 2-hydroxyphenyl propanoate) show roles in plant defense mechanisms and as anti-inflammatory precursors. Hypothesized applications include probing esterase activity or as a substrate in enzymatic resolution studies .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic this compound be achieved using mutual kinetic resolution strategies?

- Methodology : Treat racemic this compound with pseudoenantiomeric chiral auxiliaries (e.g., lithiated oxazolidinones or thiones). The stereoselectivity factor (E) determines the efficiency of enantiorecognition.

- Case Study : Using (R)-59 and (S)-62 pseudoenantiomers, syn-diastereomers are isolated with >96:4 dr. Subsequent hydrolysis yields enantiopure (S)-64 (>98:2 er) .

Q. What computational tools are available to model the electronic structure and reactivity of this compound?

- DFT Studies : Gaussian or ORCA software can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

- Applications : Simulate reaction pathways (e.g., ester hydrolysis) to identify transition states and optimize catalytic conditions .

Q. How can metabolic pathways involving this compound be mapped using advanced analytical workflows?

- Workflow :

Sample Preparation : Extract metabolites from biological matrices (e.g., cell lysates) using methanol/water.

HPLC-MS/MS : Quantify propanoate metabolites (e.g., free propanoic acid) with MRM transitions.

Bioinformatics : Pathway enrichment analysis (via KEGG or MetaboAnalyst) to identify perturbed metabolic networks (e.g., propanoate metabolism linked to mitochondrial dysfunction) .

Q. How can impurity profiling of this compound be standardized for pharmaceutical-grade synthesis?

- Protocol :

- Chromatography : Use EP/Pharm. Eur. reference standards (e.g., Imp. A–N) for HPLC method validation.

- Thresholds : Limit impurities (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) to <0.1% per ICH guidelines .

Data Contradictions and Validation

- Thermodynamic Data Discrepancies : Reported melting points (mp 85–89°C) vary slightly across sources. Validate via differential scanning calorimetry (DSC) and cross-reference NIST data .

- Stereochemical Outcomes : Conflicting dr (diastereomeric ratio) values in kinetic resolutions may arise from solvent polarity or temperature effects. Replicate experiments under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.